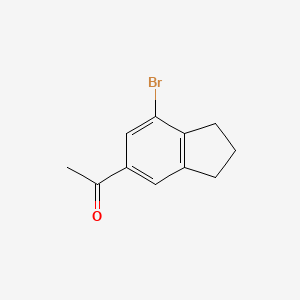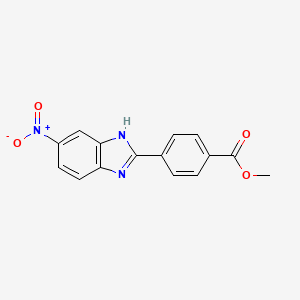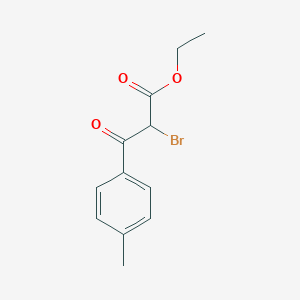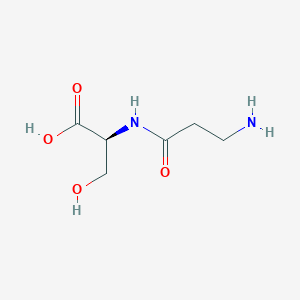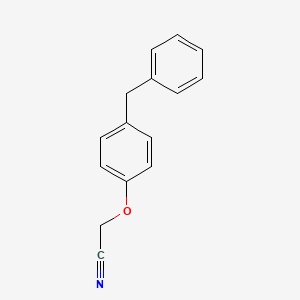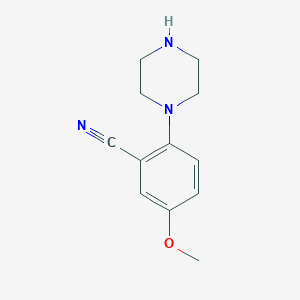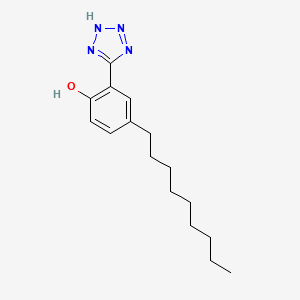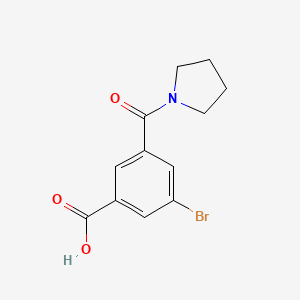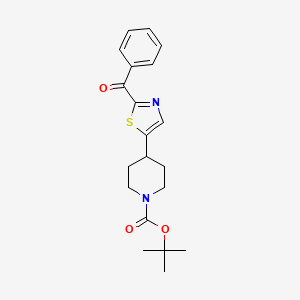
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzoyl-thiazole moiety and a t-butyloxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Benzoylation: The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The benzoyl-thiazole intermediate is reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Boc Protection: Finally, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Benzyl-substituted piperidine derivatives.
Substitution: Deprotected piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may participate in π-π stacking interactions, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-t-Butyloxycarbonyl-4-(2-benzyl-thiazol-5-yl)piperidine: Similar structure but with a benzyl group instead of a benzoyl group.
4-(2-Benzoyl-thiazol-5-yl)piperidine: Lacks the Boc protecting group.
1-t-Butyloxycarbonyl-4-(2-thiazol-5-yl)piperidine: Lacks the benzoyl group.
Uniqueness
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the benzoyl-thiazole moiety. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H24N2O3S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)25-19(24)22-11-9-14(10-12-22)16-13-21-18(26-16)17(23)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
Clave InChI |
OGFQXQSMHSOJHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
![(5-isopropyl-2H-[1,2,4]triazol-3-yl)-acetic acid ethyl ester](/img/structure/B8530098.png)
